l-Lyxopyranose tetraacetate
Overview
Description
l-Lyxopyranose tetraacetate: is a derivative of l-lyxose, a rare sugar It is a tetraacetate ester, meaning it has four acetate groups attached to the lyxopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: l-Lyxopyranose tetraacetate can be synthesized from l-lyxose through a series of acetylation reactions. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring an anhydrous environment to prevent hydrolysis of the acetyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: l-Lyxopyranose tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to l-lyxose or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products include l-lyxuronic acid or l-lyxaldehyde.
Reduction: Products include l-lyxose or other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized lyxopyranose derivatives.
Scientific Research Applications
Chemistry: l-Lyxopyranose tetraacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a precursor for the preparation of various sugar derivatives and analogs.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It helps in understanding the role of rare sugars in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of glycosylated drugs. Its unique structure can be exploited to enhance the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of l-lyxopyranose tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups can be hydrolyzed to release l-lyxose, which then participates in various metabolic pathways. The compound’s unique structure allows it to interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
l-Xylopyranose: Another rare sugar with a similar structure but different stereochemistry.
d-Lyxopyranose: The d-isomer of lyxopyranose, differing in the spatial arrangement of atoms.
l-Arabinopyranose: A structurally related sugar with a different configuration.
Uniqueness: l-Lyxopyranose tetraacetate is unique due to its specific acetylation pattern and the presence of four acetate groups. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research. Its distinct chemical properties and reactivity set it apart from other similar compounds, offering unique advantages in various applications.
Properties
IUPAC Name |
[(3S,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-VCKSIFHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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